5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry . This compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a formyl group at the 3-position of the indole ring, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It is also used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability .
Result of Action
Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 5-methoxyindole.
Formylation: The formylation at the 3-position can be achieved using Vilsmeier-Haack reaction conditions, where 5-methoxyindole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Methylation: The methylation at the 1-position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products
Oxidation: 5-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Methoxy-1-methyl-1H-indole-3-methanol.
Substitution: Depending on the electrophile, various substituted indole derivatives.
Scientific Research Applications
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Lacks the methyl group at the 1-position.
1-Methylindole-3-carboxaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indole-3-carboxaldehyde: Lacks the methyl group at the 1-position.
Uniqueness
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy group at the 5-position and the methyl group at the 1-position, which influence its chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
5-methoxy-1-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNAEHQJIMREFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358951 | |
Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-94-2 | |
Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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